N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine
Description
N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine (CAS: 1219454-22-4) is a fluorinated pyridine derivative with the molecular formula C₁₃H₁₀F₃N₃O and a molecular weight of 281.23 g/mol. Key physicochemical properties include a predicted density of 1.38 g/cm³, boiling point of 410.0±55.0 °C, and a pKa of 5.25±0.69 .
Properties
IUPAC Name |
N'-hydroxy-4-[2-(trifluoromethyl)phenyl]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-18-11(7-8)12(17)19-20/h1-7,20H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSGNKNTVIFYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine is a compound that has attracted significant interest in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a pyridine ring, which contribute to its distinctive reactivity and biological properties. The trifluoromethyl group is known to enhance binding affinity to various biological targets, while the pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound's biological effects .
This compound interacts with specific molecular targets, modulating their activity. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for its potential therapeutic applications.
- Receptor Modulation : It can also modulate receptor activity, affecting various signaling pathways within cells.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:
- In vitro Studies : The compound demonstrated significant inhibitory effects on human epithelial colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cell lines. For instance, compounds derived from this scaffold showed IC50 values indicating effective antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | Caco-2 | 13 |
| 16 | HCT-116 | 240.2 |
These results suggest that this compound can significantly affect cancer cell viability through modulation of the PI3K/AKT signaling pathway. Treatment with this compound resulted in decreased expression of PI3K and AKT genes while increasing the expression of the pro-apoptotic gene BAD, indicating a shift towards apoptosis in cancer cells .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the expression of inflammatory mediators such as COX-2 and iNOS, leading to reduced inflammation in various models .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Mechanistic Insights :
- Anti-inflammatory Studies :
Scientific Research Applications
Antiviral Activity
N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine exhibits promising antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral pathogens. Research has demonstrated its ability to inhibit the activity of viral enzymes critical for replication.
- Case Study : A study highlighted the compound's effectiveness in inhibiting HIV reverse transcriptase-associated ribonuclease H, which is crucial for the viral life cycle. The structure-activity relationship (SAR) analysis indicated that modifications to the compound could enhance its inhibitory potency, making it a candidate for further development in antiviral therapies .
Anti-inflammatory Properties
The compound has shown significant anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
- Research Findings : In vivo studies have demonstrated that this compound can reduce the recruitment of inflammatory cells in models of induced peritonitis. This suggests its utility in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and asthma .
Anticancer Activity
The compound's structural features suggest potential anticancer applications, particularly due to the trifluoromethyl group, which is known to enhance biological activity.
- Biological Evaluation : In vitro assays have indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including colorectal adenocarcinoma. The mechanism appears to involve interference with key signaling pathways associated with tumor growth, such as the PI3K/AKT pathway .
Neuropharmacological Applications
This compound may also have neuropharmacological applications due to its interaction with neurotransmitter systems.
- Potential Uses : Its ability to modulate neurokinin receptors suggests a role in treating neurological disorders such as anxiety and depression. Studies indicate that compounds with similar structures have been effective in reducing symptoms associated with these conditions .
Table 1: Synthesis Overview
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Formation of pyridine derivative | 85 |
| 2 | Hydroxylation reaction | 75 |
| 3 | Trifluoromethylation | 80 |
| 4 | Final purification | 90 |
This table summarizes the synthetic pathway and yields achieved at each stage, indicating a robust method for producing this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine (CAS: 1219454-18-8)
- Molecular Formula : C₁₄H₁₂F₃N₃O₂
- Molecular Weight : 311.26 g/mol
- Key Differences : Incorporates a benzyloxy (-OCH₂C₆H₃CF₃) group instead of a direct phenyl substitution.
- Impact : The additional oxygen and methylene spacer increase molecular weight and may reduce membrane permeability compared to the target compound. The pKa is higher (13.20±0.50 ), indicating reduced acidity, which could alter binding interactions in biological systems .
(b) 4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine (CAS: 1219454-39-3)
- Molecular Formula : C₁₃H₉ClF₃N₃O
- Molecular Weight : 315.68 g/mol
- Key Differences : A chlorine atom is added at the 4-position of the phenyl ring.
- However, the increased molecular weight may slightly reduce solubility .
(c) N-Hydroxy-4-{[(4-chlorophenylcarbamoylethyl)amino]methyl}benzamide (Compound 3l)
- Molecular Formula: Not explicitly provided, but structurally distinct with a benzamide core.
- Key Differences : Replaces the pyridine ring with a benzamide scaffold and includes a chlorophenylcarbamoylethyl side chain.
- Impact : The benzamide derivatives (e.g., 3l) exhibit lower melting points (161–163°C ) compared to the target compound’s predicted thermal stability, suggesting differences in crystallinity and packing efficiency .
Fluorinated Pyridine Derivatives
(a) N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide (CAS: 1092345-03-3)
- Molecular Formula : C₁₄H₇ClF₆N₂O
- Molecular Weight : 408.67 g/mol
- Key Differences : Contains two -CF₃ groups and a chlorophenyl carboxamide substituent.
- Impact : The bis-trifluoromethyl groups significantly increase lipophilicity (logP ~3.5 predicted), which may enhance blood-brain barrier penetration but reduce aqueous solubility. The carboxamide group replaces the carboxamidine, altering hydrogen-bonding capacity .
(b) Pyridine-3-carboxamide oxime derivatives (e.g., N-(2-trifluoromethylphenyl))
- Key Differences : Substituents on the pyridine ring (3-position vs. 2-position in the target compound).
- Impact : Positional isomerism affects electronic distribution and steric interactions. The 3-carboxamide oxime derivatives may exhibit distinct pharmacological profiles, such as altered enzyme inhibition or receptor binding .
Physicochemical and Pharmacological Comparisons
| Property | Target Compound | N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine | 4-(4-Chloro-2-trifluoromethylphenyl)-analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 281.23 | 311.26 | 315.68 |
| pKa | 5.25±0.69 | 13.20±0.50 | Not reported |
| Boiling Point (°C) | 410.0±55.0 | 425.3±55.0 | Not reported |
| Lipophilicity (Predicted logP) | ~2.8 | ~3.1 | ~3.3 |
| Key Functional Groups | -CF₃, N-hydroxycarboxamidine | -CF₃, benzyloxy, N-hydroxycarboxamidine | -CF₃, -Cl, N-hydroxycarboxamidine |
- Solubility: The target compound’s moderate logP (~2.8) suggests better aqueous solubility than bis-trifluoromethyl derivatives (logP ~3.5) but lower than non-fluorinated benzamides (e.g., compound 3l: logP ~2.0) .
- Thermal Stability : The target compound’s high boiling point (410°C) indicates superior thermal stability compared to benzamide derivatives with lower melting points (e.g., 57–177°C) .
Preparation Methods
Formation of Pyridine Derivatives
Starting Materials : The synthesis often begins with a pyridine ring, which may be substituted with various groups such as halogens, alkyls, or aryls. For compounds like 4-(2-trifluoromethylphenyl)-pyridine, the introduction of the trifluoromethylphenyl group can be achieved through cross-coupling reactions or direct arylation methods.
Hydrogenation and Hydrolysis : In some cases, hydrogenation of a tetra-substituted pyridine compound may be necessary, followed by hydrolysis of nitrile groups to form carboxamides. This process can involve palladium-based catalysts like Pd(OH)₂ or Pearlman's catalyst under high hydrogen pressure.
Introduction of the Carboxamidine Group
Nitrile to Carboxamidine Conversion : The conversion of a nitrile group to a carboxamidine involves the reaction with hydroxylamine or its derivatives. This step requires careful control of conditions to avoid side reactions.
Catalysts and Conditions : The choice of catalysts and solvents can significantly affect the yield and purity of the final product. Common solvents include methanol or ethanol, with reactions often conducted at moderate temperatures.
Detailed Synthesis Pathway
Given the lack of specific literature on this compound, a hypothetical synthesis pathway can be proposed based on related compounds:
Step 1: Formation of 4-(2-trifluoromethylphenyl)-pyridine
Step 2: Introduction of the Nitrile Group
Step 3: Conversion to Carboxamidine
- Method : Reaction with hydroxylamine.
- Solvent : Methanol or ethanol.
- Conditions : Moderate temperature, basic conditions.
Data Tables
Table 1: General Conditions for Key Steps
| Step | Reaction Conditions | Catalysts/Solvents |
|---|---|---|
| 1 | Cross-coupling | Pd(0), Toluene/DMF |
| 2 | Cyanation | CuI, DMF |
| 3 | Hydroxylamine reaction | Basic conditions, Methanol/Ethanol |
Research Findings and Challenges
The synthesis of this compound poses several challenges, including the control of reaction conditions to achieve high yields and purity. The choice of catalysts and solvents is critical, as they can significantly affect the outcome of each step. Further research is needed to optimize these conditions and explore alternative pathways that may offer improved efficiency and selectivity.
Q & A
Basic: What are the optimal synthetic routes for preparing N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine?
Answer:
The synthesis of pyridine-2-carboxamidine derivatives typically involves coupling a substituted pyridine precursor with a hydroxylamine derivative. For example, bis(pyridine-2-carboxamidine) salts are synthesized via deprotection of Boc-protected intermediates using trifluoroacetic acid (TFA) or HCl in dichloromethane (DCM), followed by trituration with diethyl ether to precipitate the product . For the trifluoromethylphenyl substituent, Suzuki-Miyaura cross-coupling or direct functionalization of the pyridine ring may be employed, leveraging palladium catalysts to introduce the 2-trifluoromethylphenyl group . Purity optimization often requires column chromatography or HPLC (≥98% purity), as noted in analogous carboxamidine syntheses .
Basic: What purification and characterization techniques are recommended for this compound?
Answer:
- Purification: High-performance liquid chromatography (HPLC) is critical, especially for removing byproducts from trifluoromethylphenyl coupling reactions. Preparative HPLC with C18 columns and acetonitrile/water gradients is standard .
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential to confirm the trifluoromethyl group and carboxamidine moiety. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR can identify N–O and C=N stretches .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating bond angles, dihedral angles, and hydrogen-bonding networks. For example, in related pyridine-carboxamide derivatives, dihedral angles between the pyridine ring and substituents (e.g., 12.8° for phenyl groups) are critical for understanding conformational stability . The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of intramolecular interactions like N–H⋯O hydrogen bonds . Crystallization conditions (e.g., slow evaporation in DCM/hexane) must be optimized to avoid twinning, especially with bulky trifluoromethyl groups .
Advanced: How can hydrogen bonding and π-π interactions influence the compound’s stability and reactivity?
Answer:
In crystal lattices, weak C–H⋯O and C–H⋯π interactions stabilize molecular packing. For instance, methyl groups acting as donors to methoxy acceptors can form polymeric chains, as observed in pyrimidine derivatives . π-π stacking between the pyridine ring and trifluoromethylphenyl group may enhance thermal stability, while intramolecular N–H⋯N hydrogen bonds (e.g., six-membered rings) reduce conformational flexibility . Computational tools like DFT can model these interactions to predict solubility and reactivity .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Functional Group Variation: Replace the trifluoromethyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to assess electronic effects on bioactivity .
- Biological Assays: Test against protozoal parasites (e.g., Trypanosoma brucei) or enzymes (e.g., neuronal nitric oxide synthase, nNOS) to identify pharmacophores. For example, trifluoromethylphenyl imidazoles show nNOS inhibition, suggesting a potential target .
- Biophysical Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to targets like kinetoplastid enzymes .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazards: Acute toxicity (Category 4 for oral, dermal, inhalation) is common in carboxamidine derivatives. Use PPE (gloves, goggles) and work in a fume hood .
- Storage: Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the N-hydroxy group. Avoid exposure to moisture or strong acids .
- Spill Response: Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
Advanced: How does the trifluoromethyl group impact the compound’s physicochemical properties?
Answer:
The –CF₃ group increases lipophilicity (logP) by ~1.0 unit, enhancing membrane permeability but potentially reducing aqueous solubility. Its strong electron-withdrawing effect stabilizes the carboxamidine moiety against nucleophilic attack, as seen in pyrimidine analogs . ¹⁹F NMR can track metabolic stability in vitro, where –CF₃ groups often resist oxidative degradation .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking Studies: AutoDock Vina or Schrödinger Glide model binding to enzyme active sites (e.g., nNOS). Grid-based scoring functions prioritize poses with hydrogen bonds to heme cofactors .
- MD Simulations: GROMACS or AMBER simulate stability of ligand-protein complexes over 100 ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand and binding free energy (MM-PBSA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
